molecular formula C19H17N5O B2773181 (3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone CAS No. 2401373-24-6

(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone

Cat. No. B2773181
M. Wt: 331.379
InChI Key: HJNDDBPMNMNRAZ-UHFFFAOYSA-N
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Description

Pyrazole compounds, which include a 5-membered ring with two nitrogen atoms, are widely used in medicinal chemistry and drug discovery . They are core structures of numerous biologically active compounds and exhibit a wide variety of applications in pharmacological and agrochemical industries .


Synthesis Analysis

Pyrazole derivatives can be synthesized by various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .


Molecular Structure Analysis

The structure of pyrazole compounds can be identified by various spectroscopic techniques such as 1H NMR, MS, and IR spectra data . The structure of a specific compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was identified by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be complex and varied. For instance, a novel pyrazoline derivative was synthesized by reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide (INH) in glacial acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of Phenyl(1H-pyrazol-5-yl)methanone, a related compound, are C10H8N2O, 172.183 Da, and 172.063660 Da, respectively .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study by Cao et al. (2010) focused on synthesizing a closely related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, and detailed its characterization using NMR, MS, and IR spectra. This gives insight into similar synthetic techniques that could be applied to the compound (Cao, Dong, Shen, & Dong, 2010).

Anticoronavirus and Antitumoral Activity

Antimicrobial Activity

  • Antibacterial and Antifungal Potentials : Research by Kumar et al. (2012) on similar pyrazole derivatives revealed significant antimicrobial activity, which could hint at the potential antimicrobial applications of the compound of interest (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticancer Activity

  • Anticancer Applications : Katariya et al. (2021) investigated novel compounds with similar structures for their anticancer activity against various cancer cell lines. This suggests potential anticancer applications for the compound under discussion (Katariya, Vennapu, & Shah, 2021).

Anti-Inflammatory Properties

  • Anti-Inflammatory Effects : A study by Arunkumar et al. (2009) on pyrazole derivatives of gallic acid, which bear resemblance to the compound , demonstrated significant anti-inflammatory activities. This indicates potential anti-inflammatory applications for (3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Safety And Hazards

The safety and hazards of pyrazole compounds can vary greatly depending on their specific structure. For example, some pyrazole compounds may require specific handling and storage conditions to prevent crystallization .

Future Directions

The future directions in the study of pyrazole compounds are vast and promising. They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(17-9-15(22-23-17)12-4-2-1-3-5-12)24-13-6-7-18(24)14-10-20-11-21-16(14)8-13/h1-5,9-11,13,18H,6-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNDDBPMNMNRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=NN4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone

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